Bms-986158 - 1800340-40-2

Bms-986158

Catalog Number: EVT-263366
CAS Number: 1800340-40-2
Molecular Formula: C30H33N5O2
Molecular Weight: 495.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-986158 is a potent, orally bioavailable, and selective small molecule inhibitor of the BET family of proteins. [ [], [], [], [], []] It exhibits anti-tumor activity across various cancer cell lines and patient-derived xenograft (PDX) models. [ [], []] BMS-986158 functions by binding to the acetyl-lysine binding site of BET proteins, disrupting their interaction with acetylated histones, ultimately affecting gene transcription. [ [], []]

Future Directions
  • Combination Therapies: Exploring BMS-986158 in combination with other targeted therapies or immunotherapies to enhance efficacy and overcome resistance mechanisms. [ [], [], [], []]
  • Biomarker Development: Identifying predictive biomarkers for BMS-986158 response to optimize patient selection in clinical trials. [ []]
  • Resistance Mechanisms: Investigating mechanisms of resistance to BET inhibitors like BMS-986158 and developing strategies to overcome or prevent resistance. [ []]
  • Disease-Specific Applications: Further exploring the therapeutic potential of BMS-986158 in specific cancer types, such as pancreatic cancer and Ewing sarcoma, where promising preclinical results have been observed. [ [], [], [], []]
  • Drug Delivery Systems: Developing novel drug delivery systems to improve the targeted delivery and efficacy of BMS-986158, potentially reducing systemic toxicity. [ []]

JQ1

    Compound Description: JQ1 is a thieno-triazolo-diazepine that functions as a potent, competitive, and reversible inhibitor of BET bromodomains. It binds competitively to the acetyl-lysine binding site of BET bromodomains, effectively displacing them from chromatin. [] This disruption leads to the downregulation of MYC expression and inhibits cancer cell growth. JQ1 has shown particular efficacy in preclinical models of NUT midline carcinoma (NMC), where it displaces BRD4-NUT from chromatin, leading to phenotypic squamous cell differentiation and growth arrest. []

Golcadomide (CC-99282)

    Compound Description: Golcadomide is a cereblon E3 ligase modulator (CELMoD) that targets the Ikaros and Aiolos transcription factors, leading to their proteasome-dependent degradation. [] This degradation subsequently downregulates MYC expression in diffuse large B-cell lymphoma (DLBCL) models. Golcadomide exhibits cell-of-origin-independent activity in preclinical DLBCL models and is currently under investigation in clinical trials for relapsed/refractory non-Hodgkin lymphomas. []

    Relevance: While not structurally related to BMS-986158, Golcadomide exhibits synergistic anti-proliferative and pro-apoptotic effects when combined with BMS-986158 in DLBCL cells. [] This synergy arises from the combined downregulation of MYC, achieved through distinct mechanisms: BMS-986158 through BET bromodomain inhibition and Golcadomide via Ikaros and Aiolos degradation.

Defactinib

    Compound Description: Defactinib is a potent and selective inhibitor of focal adhesion kinase (FAK), which plays a crucial role in integrin signaling pathways. [] Defactinib effectively induces cell death in 2D cultures and effectively blocks the invasion of 3D spheroids in collagen matrices. []

    Relevance: Defactinib is not structurally related to BMS-986158 but demonstrates a synergistic effect when combined with BMS-986158 in Ewing sarcoma cells. [] While BMS-986158 treatment can lead to transcriptional rewiring that activates FAK signaling and restores proliferation, the addition of Defactinib effectively inhibits FAK activity and significantly reduces the viability and invasion of drug-tolerant tumor spheroids. []

Ruxolitinib

    Compound Description: Ruxolitinib is a Janus kinase (JAK) inhibitor, specifically targeting JAK1 and JAK2, that effectively inhibits JAK/STAT pathway activation. [, ] This inhibition leads to a reduction in inflammatory signals and disease burden in myelofibrosis (MF). []

    Relevance: Although structurally unrelated to BMS-986158, Ruxolitinib, in combination with BMS-986158, exhibits promising results in treating MF. [, ] This combination therapy has demonstrated a good safety profile and has shown potential disease-modifying activities, including a reduction in JAK2 variant allele frequency, modulation of the bone marrow microenvironment, and a decrease in circulatory cytokines associated with MF. []

Fedratinib

    Compound Description: Fedratinib is another Janus kinase (JAK) inhibitor, primarily targeting JAK2, used in the treatment of myelofibrosis (MF), particularly in patients who have relapsed or are intolerant to ruxolitinib. []

    Relevance: Similar to Ruxolitinib, Fedratinib is not structurally related to BMS-986158 but demonstrates a beneficial synergistic effect when used in combination with BMS-986158 for the treatment of MF, specifically in patients who are refractory or intolerant to prior ruxolitinib therapy. [] This combination exhibits a manageable safety profile and has demonstrated promising efficacy, including spleen volume reduction and potential disease-modifying effects. []

Overview

BMS-986158 is a small molecule inhibitor targeting bromodomain and extraterminal (BET) proteins, specifically designed to modulate epigenetic regulation in cancer therapy. BET proteins, including BRD4, play crucial roles in transcriptional regulation by recognizing acetylated lysine residues on histones, thereby influencing gene expression associated with oncogenesis. BMS-986158 has been explored for its potential in treating various advanced solid tumors, particularly in combination with other therapies like nivolumab.

Source and Classification

BMS-986158 is classified as a BET inhibitor and was developed by Bristol-Myers Squibb. Its primary mechanism involves the inhibition of the interaction between BET proteins and acetylated histones, thereby disrupting the transcriptional machinery necessary for tumor growth. The compound has undergone clinical trials to evaluate its safety and efficacy in patients with advanced malignancies.

Synthesis Analysis

Methods and Technical Details

The synthesis of BMS-986158 involves several key steps, focusing on the incorporation of a triazole-containing carboline structure. Notably, the synthesis utilizes techniques such as:

  • Stille Coupling: This method is employed to attach the 1-methyl-4-(trideuteriomethyl)triazole moiety to the carboline core.
  • Huisgen 1,3-Dipolar Cycloaddition: This reaction facilitates the formation of the triazole ring, which is critical for the compound's biological activity.
  • Deprotection and Stannylation: These steps are necessary to obtain the final active compound after initial synthesis phases.
Molecular Structure Analysis

Structure and Data

BMS-986158 features a complex molecular structure characterized by:

  • Core Structure: A triazole-containing carboline backbone.
  • Functional Groups: Various substituents that influence its binding affinity and metabolic stability.

The compound's structural integrity is crucial for its interaction with bromodomains, particularly through specific hydrogen bonding networks that stabilize its binding to target proteins .

Chemical Reactions Analysis

Reactions and Technical Details

BMS-986158 undergoes various metabolic reactions primarily mediated by cytochrome P450 enzymes. Key reactions include:

These metabolic pathways are critical for understanding drug interactions and optimizing dosing regimens in clinical settings.

Mechanism of Action

Process and Data

BMS-986158 functions by competitively inhibiting the binding of acetylated lysines to BET proteins. Upon binding, it disrupts the recruitment of transcriptional co-factors necessary for gene expression linked to tumor proliferation. This mechanism leads to:

  • Inhibition of Oncogenic Transcription: By blocking BRD4's interaction with acetylated histones, BMS-986158 effectively decreases transcriptional activation of genes involved in cancer progression.
  • Potential Synergistic Effects: When used in combination with immune checkpoint inhibitors like nivolumab, it may enhance anti-tumor responses by modulating immune pathways .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

BMS-986158 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: The compound has shown improved stability through structural modifications aimed at reducing metabolic soft spots.

These properties are crucial for determining formulation strategies and dosing regimens during clinical trials .

Applications

Scientific Uses

BMS-986158 is primarily investigated for its applications in oncology as a therapeutic agent targeting various solid tumors. Its role as a BET inhibitor positions it within a promising class of epigenetic therapies aimed at:

  • Cancer Treatment: Targeting transcriptional dysregulation in tumors.
  • Combination Therapies: Enhancing efficacy when used alongside other treatments such as immune checkpoint inhibitors.

Clinical trials are ongoing to further elucidate its safety profile and therapeutic potential across different cancer types .

Introduction to BMS-986158 as a Bromodomain and Extra-Terminal (BET) Inhibitor

Molecular Classification and Target Specificity of BMS-986158

Structural Basis of BET Protein Inhibition

BMS-986158 (Chemical Formula: C30H33N5O2; Molecular Weight: 495.62 g/mol) features a tetracyclic carboline core that optimizes interactions within the conserved acetyl-lysine binding pocket of BET bromodomains [7] [9]. This structure facilitates critical hydrogen bonding with asparagine residues (e.g., N140 in BRD4) and hydrophobic interactions with a hydrophobic shelf region unique to BET bromodomains [7]. X-ray crystallography studies (PDB: 5S9R) confirm that the methyl-triazolyl moiety inserts deep into the acetyl-lysine recognition site, competitively displacing histone substrates [7] [10]. The chiral (S)-configuration at the tetrahydropyran-phenyl junction enhances binding complementarity, contributing to its high target specificity over non-BET bromodomain-containing proteins [7] [9]. The molecular design specifically addresses limitations of earlier inhibitors by improving water solubility and reducing off-target interactions, enabling more sustained epigenetic modulation [7].

Table 1: Key Structural Features Enabling BET Inhibition

Structural ElementRole in BET Inhibition
Carboline coreBase scaffold providing optimal shape complementarity to BRD binding pocket
Methyl-triazolyl moietyDirectly competes with acetyl-lysine via hydrogen bonding with conserved Asn residue
(S)-tetrahydropyran-phenylEnhances hydrophobic contacts with ZA loop and BC loop regions of bromodomain
Tertiary alcohol groupImproves solubility and facilitates protein-desolvation during binding

BRD2/3/4 Binding Affinity and Selectivity Profiles

BMS-986158 demonstrates balanced nanomolar affinity across BRD2, BRD3, and BRD4, with biochemical assays revealing Kd values consistently below 10 nM [1] [7]. This pan-BET inhibition profile is functionally significant given the overlapping roles of these proteins in transcriptional elongation. Notably, its selectivity ratio exceeds 100-fold against non-BET bromodomains (e.g., CREBBP, BAZ2B) due to the structural conservation within the BET family’s acetyl-lysine binding site [7] [9]. Cell-based assays confirm simultaneous disruption of all BET family members, evidenced by rapid dissociation of BRD4 from chromatin within hours of treatment [9]. This comprehensive targeting is critical for efficacy, as individual BRD proteins exhibit functional redundancy in maintaining oncogene expression. The compound maintains selectivity even at concentrations exceeding 10 μM in kinase screening panels, underscoring its precision as an epigenetic modulator [7].

Epigenetic Modulation via BET Protein Interaction

Transcriptional Regulation of MYC and Other Oncogenes

BMS-986158 exerts profound anticancer effects primarily through suppression of oncogenic transcription factors, with MYC representing a pivotal downstream target. Mechanistically, BRD4 binding at the MYC super-enhancer recruits positive transcription elongation factor b (P-TEFb), enabling RNA polymerase II phosphorylation and productive transcriptional elongation [6]. Displacement of BRD4 by BMS-986158 triggers rapid MYC mRNA and protein downregulation, observed within 2–6 hours post-treatment across multiple cancer models [2] [9]. In fusion-positive rhabdomyosarcoma (FP-RMS) cell lines, BMS-986158 achieved an IC50 of 9.5 nM, correlating with >80% reduction in MYC transcripts at 100 nM concentration [9]. Beyond MYC, genome-wide expression analyses reveal preferential suppression of oncogenes functionally dependent on BET-mediated transcriptional amplification, including BCL2, CDK6, and FOSL1 [2] [6]. This selective vulnerability stems from the disproportionate reliance of these genes on super-enhancer complexes, which exhibit heightened sensitivity to BET inhibition compared to typical enhancers [6] [9].

Disruption of Super-Enhancer Complexes in Malignancies

Super-enhancers (SEs) are large genomic regions densely enriched for transcription factors, coactivators, and chromatin regulators that drive high-level expression of genes controlling cell identity and oncogenesis [6]. BMS-986158 disrupts the phase-separated condensates formed by BRD4 and Mediator at these SEs, dissolving the liquid-liquid droplets essential for oncogene transcription [9]. In FP-RMS models, this is exemplified at the MYOD1 locus, where BMS-986158 displaces BRD4 from SE constituents, collapsing the chromatin architecture that maintains an aberrant myoblastic state [9]. Nuclear protein in testis (NUT) carcinoma—characterized by BRD4-NUT fusion oncoproteins—exhibits exceptional vulnerability, with one phase 1/2a trial reporting a partial response in a NUT carcinoma patient treated with BMS-986158 [2] [3]. The compound’s efficacy extends to SE-driven ovarian cancers, evidenced by significant tumor growth inhibition in patient-derived xenografts [2].

Table 2: Transcriptional Changes Following BET Disruption in RH4 Cells

Gene CategoryRepresentative GenesLog2 Fold Change (BMS-986158 vs Control)Functional Consequence
Core Regulatory TFsMYOD1, MYCN-3.2 to -4.1Loss of tumor cell identity
Pro-survival BCL2 familyBCL2, BCL-XL-1.8 to -2.3Increased apoptotic susceptibility
Cell cycle regulatorsCDK4, CDK6-1.5 to -2.0G1 cell cycle arrest
Housekeeping genesGAPDH, ACTB± 0.3Minimal impact on basal cellular functions

Chromatin immunoprecipitation sequencing (ChIP-seq) analyses demonstrate that BMS-986158 causes preferential dissociation of BRD4 from SEs compared to typical enhancers, with corresponding reductions in H3K27ac marks and RNA polymerase II occupancy specifically at SE-regulated genes [2] [9]. Interestingly, while transcription halts, the underlying chromatin architecture—including RNA Pol2 looping between SEs and target genes—can persist post-BET inhibition, suggesting functional disruption precedes structural dissolution [9]. This epigenetic mechanism enables tumor-agnostic therapeutic potential for malignancies reliant on SE-driven oncogenes, regardless of tissue origin.

Properties

CAS Number

1800340-40-2

Product Name

Bms-986158

IUPAC Name

2-[3-(3,5-dimethyltriazol-4-yl)-5-[(S)-oxan-4-yl(phenyl)methyl]pyrido[3,2-b]indol-7-yl]propan-2-ol

Molecular Formula

C30H33N5O2

Molecular Weight

495.6 g/mol

InChI

InChI=1S/C30H33N5O2/c1-19-28(34(4)33-32-19)22-16-26-27(31-18-22)24-11-10-23(30(2,3)36)17-25(24)35(26)29(20-8-6-5-7-9-20)21-12-14-37-15-13-21/h5-11,16-18,21,29,36H,12-15H2,1-4H3/t29-/m1/s1

InChI Key

KGERZPVQIRYWRK-GDLZYMKVSA-N

SMILES

CC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3C(C5CCOCC5)C6=CC=CC=C6)C=C(C=C4)C(C)(C)O)N=C2

Solubility

Soluble in DMSO

Synonyms

BMS-986158; BMS 986158; BMS986158.

Canonical SMILES

CC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3C(C5CCOCC5)C6=CC=CC=C6)C=C(C=C4)C(C)(C)O)N=C2

Isomeric SMILES

CC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3[C@@H](C5CCOCC5)C6=CC=CC=C6)C=C(C=C4)C(C)(C)O)N=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.